molecular formula C14H11ClS B177780 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin CAS No. 1725-32-2

10-Chloro-10, 11-dihydrodibenz[b,f]thiepin

Cat. No.: B177780
CAS No.: 1725-32-2
M. Wt: 246.8 g/mol
InChI Key: NLQGARUWFXXYMD-UHFFFAOYSA-N
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Description

10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is an organic compound with the molecular formula C14H11ClS It belongs to the class of dibenzothiepins, which are characterized by a tricyclic structure containing sulfur

Mechanism of Action

Target of Action

Related compounds have been suggested to have neuroleptic properties , indicating potential targets within the nervous system.

Mode of Action

Given its potential neuroleptic properties , it may interact with receptors in the nervous system, altering neurotransmitter activity and leading to changes in neural signaling.

Result of Action

As a potential neuroleptic , it could have effects such as altering neural signaling, which could lead to changes in behavior or perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin typically involves the chlorination of 10, 11-dihydrodibenz[b,f]thiepin. One common method includes the reaction of 10, 11-dihydrodibenz[b,f]thiepin with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

10, 11-dihydrodibenz[b,f]thiepin+SOCl210-Chloro-10, 11-dihydrodibenz[b,f]thiepin+SO2+HCl\text{10, 11-dihydrodibenz[b,f]thiepin} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 10, 11-dihydrodibenz[b,f]thiepin+SOCl2​→10-Chloro-10, 11-dihydrodibenz[b,f]thiepin+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

10-Chloro-10, 11-dihydrodibenz[b,f]thiepin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

10-Chloro-10, 11-dihydrodibenz[b,f]thiepin has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-10, 11-dihydrodibenz[b,f]thiepin-10-amine
  • 10-Bromo-10, 11-dihydrodibenz[b,f]thiepin
  • 10-Hydroxy-10, 11-dihydrodibenz[b,f]thiepin

Uniqueness

10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 10th position enhances its reactivity and potential interactions with biological targets compared to its analogs.

Properties

IUPAC Name

5-chloro-5,6-dihydrobenzo[b][1]benzothiepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQGARUWFXXYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2SC3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513951
Record name 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1725-32-2
Record name 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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